6H-Indeno[4,5-B]furan
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Overview
Description
6H-Indeno[4,5-B]furan is a heterocyclic compound that features a fused ring system consisting of an indene and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indeno[4,5-B]furan typically involves the acylation of benzofurans. One method reported involves the use of trifluoroacetic anhydride (TFAA) as the acylating agent. The reaction does not require the aid of Lewis acid catalysts and leads to the regioselective formation of 2-acyl benzofurans . The reaction conditions include the use of dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvents, with the reaction being carried out at 70°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6H-Indeno[4,5-B]furan can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
6H-Indeno[4,5-B]furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6H-Indeno[4,5-B]furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to engage in specific interactions that can lead to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6H-Indeno[4,5-B]furan include other fused ring systems such as:
- 6-Oxo-7-substituted-6H-indeno-[5,4-b]furan
- Indeno[1,2-b]furan
- Indeno[1,2-b]pyrrole
Uniqueness
What sets this compound apart from these similar compounds is its specific ring fusion pattern and the presence of the furan ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
24975-73-3 |
---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6H-cyclopenta[g][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h1,3-7H,2H2 |
InChI Key |
QLNUYRSEAZNDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=CC3=C2OC=C3 |
Origin of Product |
United States |
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